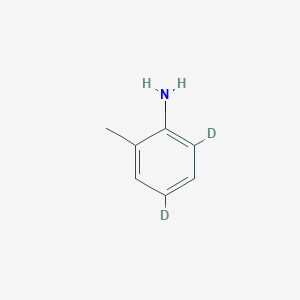

O-Toluidine-4,6-D2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dideuterio-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-GSUVGXDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)C)N)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Site Specific Deuterium Incorporation into O Toluidine

Approaches to Deuterium (B1214612) Labeling for Aromatic Systems

The selective incorporation of deuterium into aromatic systems can be achieved through various synthetic methods. These approaches are broadly categorized into chemical deuteration strategies that target the aromatic ring positions.

The deuteration of aromatic compounds is most commonly accomplished through hydrogen-deuterium (H/D) exchange reactions. acs.org These methods involve the substitution of hydrogen atoms on the aromatic ring with deuterium atoms. The choice of strategy depends on the substrate's reactivity and the desired level of deuterium incorporation.

Common approaches include:

Acid and Base Catalysis : Aromatic compounds can undergo H/D exchange in the presence of strong acids or bases using a deuterium source like heavy water (D₂O). acs.orggoogle.com These reactions often require harsh conditions, such as high temperatures, which may not be suitable for all substrates. acs.org For electron-rich aromatic systems like anilines, acid-catalyzed exchange is a viable method. researchgate.net

Transition Metal Catalysis : A wide range of transition metals, including platinum, palladium, rhodium, and iridium, can catalyze the H/D exchange on aromatic rings. oup.comgoogle.com These catalysts can facilitate deuteration under milder conditions than traditional acid or base catalysis. oup.com For instance, a Pt/C catalyst in D₂O under a hydrogen (or deuterium) atmosphere has been shown to be effective for deuterating electron-rich aromatic compounds. oup.com

Microwave-Enhanced and Supercritical Conditions : The efficiency of H/D exchange reactions can be significantly improved by using microwave irradiation or supercritical D₂O. google.com These techniques can reduce reaction times and improve deuterium incorporation.

Achieving site-specific deuteration is crucial for many applications. Regioselectivity in the deuteration of aromatic rings is often governed by the electronic effects of the substituents present on the ring.

For o-toluidine (B26562), the amino (-NH₂) group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This inherent electronic property is exploited to direct deuterium incorporation to the desired 4- (para) and 6- (ortho) positions.

Key regioselective techniques include:

Directing Group-Mediated Catalysis : Functional groups on the aromatic ring can direct a catalyst to specific positions. For example, a carboxylic acid group can direct a cationic Rh(III) catalyst to deuterate the ortho position. acs.org In the case of o-toluidine, the amino group itself directs the electrophilic deuterium source.

Acid-Catalyzed H/D Exchange : In the presence of a deuterated acid (e.g., DCl in D₂O), anilines undergo rapid H/D exchange at the positions activated by the amino group. researchgate.net This method is highly effective for the regioselective deuteration of the ortho and para positions.

Metal-Free Approaches : Recent developments include metal-free methods for regioselective deuteration. For example, a triaryl carbenium ion has been used as a mediator for the H/D exchange in various aromatic compounds, including anilines, with high regioselectivity. researchgate.net

Practical Synthesis Protocols for O-Toluidine-4,6-D2

A practical and efficient method for the synthesis of this compound involves a straightforward acid-catalyzed hydrogen-deuterium exchange reaction. This approach leverages the activating and directing effects of the amino group to achieve high levels of deuterium incorporation specifically at the ortho and para positions.

A representative protocol is as follows:

Reaction Setup : O-toluidine is dissolved in an excess of heavy water (D₂O).

Catalyst Addition : A catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl), is added to the mixture. researchgate.net The use of DCl in D₂O can further enhance the deuterium incorporation.

Reaction Conditions : The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for a prolonged period (e.g., 24-48 hours) to ensure complete exchange.

Workup : After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate). The deuterated o-toluidine is then extracted with an organic solvent (e.g., diethyl ether).

Purification : The organic extract is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

To maximize the isotopic purity and chemical yield of this compound, several reaction parameters can be optimized. nih.govnih.gov The optimization process is crucial for developing a robust and efficient synthetic method. nih.govnih.gov

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures generally increase the rate of H/D exchange but can also lead to side reactions and decomposition, potentially lowering the chemical yield. | The temperature should be carefully controlled to be high enough for efficient exchange but low enough to minimize degradation. A range of 80-120 °C is typically explored. |

| Reaction Time | Longer reaction times lead to higher levels of deuterium incorporation. However, excessively long times can also contribute to side product formation. | The reaction should be monitored over time (e.g., by taking aliquots for NMR or MS analysis) to determine the point at which maximum deuteration is achieved without significant loss of yield. |

| Acid Catalyst Concentration | The concentration of the acid catalyst affects the rate of the electrophilic aromatic substitution. Higher concentrations can speed up the reaction. | The optimal catalyst loading needs to be determined experimentally. Typically, catalytic amounts are sufficient, but in some cases, stoichiometric amounts might be used. researchgate.net |

| Deuterium Source | The purity of the deuterium source (e.g., D₂O) directly impacts the maximum achievable isotopic enrichment of the product. | High-purity D₂O (e.g., >99.8 atom % D) should be used. Multiple exchanges with fresh D₂O can be performed to drive the equilibrium towards higher deuterium incorporation. |

Isotopic Enrichment and Quality Control during Synthesis

Determining the purity of deuterium-labeled compounds is essential due to their increasing use in various scientific applications. rsc.org A combination of analytical techniques is employed to assess the isotopic enrichment and structural integrity of the synthesized this compound.

The primary methods for quality control include:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the product. rsc.org A successful synthesis of this compound will show an increase of approximately 2 mass units compared to the unlabeled o-toluidine. The distribution of isotopic peaks can be used to calculate the percentage of molecules that have incorporated two deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the positions of the deuterium labels and quantifying the isotopic enrichment. rsc.orgnih.gov

¹H NMR : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 4- and 6-positions will be significantly diminished or absent, providing direct evidence of successful deuteration at these sites.

²H NMR : The ²H NMR spectrum will show signals at the chemical shifts corresponding to the 4- and 6-positions, confirming the location of the deuterium atoms.

Quantitative NMR (qNMR) : By comparing the integrals of the remaining proton signals to an internal standard, the percentage of deuterium incorporation at the target sites can be accurately calculated. nih.gov

Isotopic enrichment is defined as the mole fraction of the specific isotope at a given position, expressed as a percentage. isotope.com For this compound, the goal is to achieve an isotopic enrichment as close to 100% as possible at the 4- and 6-positions.

| Analytical Technique | Parameter Measured | Expected Result for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | m/z ~109 (unlabeled o-toluidine is m/z ~107) |

| ¹H NMR Spectroscopy | Signal Integration | Reduced or absent signals for protons at positions 4 and 6. |

| ²H NMR Spectroscopy | Signal Presence | Signals observed at chemical shifts corresponding to positions 4 and 6. |

| Quantitative NMR (qNMR) | Isotopic Purity (%) | >98% deuterium incorporation at positions 4 and 6. |

Advanced Analytical and Spectroscopic Characterization of O Toluidine 4,6 D2

Mass Spectrometry for Isotopic Fingerprinting and Quantification

Mass spectrometry (MS) is a fundamental technique for the analysis of isotopically labeled compounds like O-Toluidine-4,6-D2. It provides an "isotopic fingerprint" by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the confirmation of deuterium (B1214612) incorporation and the quantification of the labeled compound. The introduction of deuterium atoms increases the mass of the molecule by approximately 1.006 Da for each deuterium atom compared to a hydrogen atom.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition and, consequently, the precise deuterium content of this compound. Unlike nominal mass instruments, HRMS can measure m/z values to several decimal places, which allows for the differentiation between isotopologues and isobaric interferences. This precision is critical for confirming that the mass shift observed is indeed due to the presence of two deuterium atoms and not other elemental substitutions. For instance, HRMS can distinguish the mass of this compound from that of its unlabeled counterpart, o-toluidine (B26562), providing a definitive measure of isotopic enrichment.

Table 1: Theoretical Mass Data for o-Toluidine and this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| o-Toluidine | C₇H₉N | 107.0735 |

| This compound | C₇H₇D₂N | 109.0860 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. nih.gov In the analysis of this compound, GC is particularly effective for separating it from its structural isomers, m-toluidine (B57737) and p-toluidine, as well as from other potential impurities. researchgate.nethelixchrom.comhelixchrom.com The separation is typically achieved using a capillary column with a specific stationary phase that exploits the differences in the boiling points and polarities of the isomers. nih.govnih.gov

Once the isomers are separated by the GC, the mass spectrometer provides identification and purity assessment. The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass, while any unlabeled o-toluidine or other impurities will have distinct mass spectra. This allows for the sensitive detection and quantification of contaminants, ensuring the high purity of the labeled compound. nih.gov The detection limits for toluidine isomers using GC-MS can be very low, often in the range of nanograms per sample or lower. osha.gov

When this compound needs to be analyzed in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govtechnologynetworks.com The liquid chromatography step separates the analyte from the complex sample matrix, which can cause ion suppression or enhancement effects in the mass spectrometer. nih.govnih.gov This separation improves the sensitivity, precision, and accuracy of the analysis. thermofisher.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity. nih.gov In a typical LC-MS/MS experiment, the first mass analyzer selects the molecular ion of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are detected by a second mass analyzer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive, allowing for accurate quantification of the compound even at very low concentrations in intricate matrices. d-nb.infonih.gov

Deuterated compounds like this compound are frequently used as stable isotope standards, particularly as internal standards, in quantitative mass spectrometry. otsuka.co.jp In this application, a known amount of the deuterated standard is added to a sample containing the unlabeled analyte (o-toluidine). Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation.

The mass spectrometer, however, can easily distinguish between the analyte and the internal standard due to their mass difference. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved. This method, known as isotope dilution mass spectrometry, corrects for variations in sample recovery and instrument response, making it a gold standard for quantitative analysis. For example, o-toluidine-D9 has been utilized as an internal standard for the biomonitoring of o-toluidine exposure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

While mass spectrometry confirms the incorporation of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the exact position of the deuterium atoms on the molecular structure. NMR spectroscopy analyzes the magnetic properties of atomic nuclei, and different isotopes have distinct NMR characteristics.

For this compound, the substitution of hydrogen with deuterium at the 4 and 6 positions on the aromatic ring leads to predictable changes in the ¹H NMR spectrum. The signals corresponding to the protons at these positions would be absent or significantly diminished. The remaining proton signals (at positions 3 and 5) and the methyl and amine protons would still be present, confirming the specific labeling pattern. libretexts.org

Deuterium NMR (²H or D-NMR) is a specialized technique that directly observes the deuterium nucleus. wikipedia.orgyoutube.com Since deuterium has a nuclear spin of 1, it produces a distinct NMR signal. youtube.com This method provides direct and unambiguous evidence of the presence and chemical environment of the deuterium atoms in the molecule. sigmaaldrich.com

In the ²H NMR spectrum of this compound, signals corresponding to the deuterium atoms at the 4 and 6 positions would be observed. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, allowing for straightforward spectral interpretation. illinois.edu This technique is particularly useful for verifying the effectiveness of deuteration and confirming the isotopic labeling site without ambiguity. wikipedia.org For conducting ²H NMR, it is crucial to use a non-deuterated solvent to avoid overwhelming the spectrum with solvent signals. illinois.edudal.ca

Proton NMR (1H NMR) for Proton Signal Attenuation and Integration

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the chemical environment of hydrogen nuclei (protons). In the analysis of isotopically labeled compounds such as this compound, 1H NMR provides definitive evidence of deuterium incorporation through the attenuation or complete disappearance of specific proton signals.

The 1H NMR spectrum of unlabeled o-toluidine typically displays signals corresponding to the methyl protons, the amine protons, and the aromatic protons. The substitution of hydrogen with deuterium at the 4 and 6 positions of the aromatic ring in this compound leads to a significant and predictable alteration of the spectrum. Since deuterium has a spin quantum number of 1 and resonates at a much different frequency than protons, the signals for the protons at positions 4 and 6 are absent in the 1H NMR spectrum.

This absence is referred to as signal attenuation. Consequently, the integration value, which is proportional to the number of protons giving rise to a signal, changes for the aromatic region. libretexts.org In standard o-toluidine, the aromatic region integrates to four protons. In this compound, this region integrates to only two protons, corresponding to the remaining hydrogens at the 3 and 5 positions. This 50% reduction in the integration value for the aromatic signals is a clear quantitative indicator of successful deuteration at the specified positions.

The chemical shifts of the remaining protons are generally not significantly affected by the isotopic substitution on adjacent carbons. The table below compares the expected 1H NMR data for o-toluidine and its deuterated analog, this compound.

Table 1: Comparison of 1H NMR Data for o-Toluidine and this compound Predicted data based on typical chemical shift values.

| Proton Type | o-Toluidine | This compound |

| Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Methyl (-CH3) | ~2.2 | 3H |

| Amine (-NH2) | ~3.6 (broad) | 2H |

| Aromatic (Ar-H) | ~6.7-7.2 | 4H |

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for elucidating molecular structure by probing the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy on Deuterated Species

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The frequency of absorption is characteristic of the specific bond and its environment. In the context of this compound, FTIR is particularly useful for confirming the presence of carbon-deuterium (C-D) bonds.

The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly increases the reduced mass of the vibrating system. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D stretching and bending vibrations are observed at considerably lower frequencies (wavenumbers) than the corresponding C-H vibrations.

The FTIR spectrum of o-toluidine shows characteristic C-H stretching vibrations in the aromatic region (typically 3000-3100 cm⁻¹) and C-H bending vibrations (out-of-plane) between 700 and 900 cm⁻¹. chemicalbook.com In the spectrum of this compound, new absorption bands corresponding to C-D stretching are expected to appear in the 2200-2300 cm⁻¹ region. Furthermore, the C-H bending modes associated with the 4 and 6 positions would be replaced by C-D bending modes at lower wavenumbers, providing clear spectroscopic evidence of isotopic labeling.

Table 2: Key FTIR Vibrational Frequencies for o-Toluidine and this compound Frequencies are approximate and can vary based on the molecular environment.

| Vibrational Mode | o-Toluidine (cm⁻¹) | This compound (cm⁻¹) | Isotopic Effect |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 (Attenuated) | Signal intensity reduced |

| Aromatic C-D Stretch | N/A | ~2200 - 2300 | New band appears |

| N-H Stretch | 3350 - 3500 | 3350 - 3500 | No significant shift |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 | No significant shift |

| Aromatic C-H Out-of-Plane Bend | 730 - 770 | (Altered) | Shift and change in pattern |

| Aromatic C-D Out-of-Plane Bend | N/A | ~550 - 650 | New band appears |

Raman Spectroscopy and Isotopic Shifts in Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementary to FTIR. It relies on changes in the polarizability of a molecule during vibration. The isotopic substitution in this compound also induces observable shifts in its Raman spectrum.

Similar to FTIR, the replacement of hydrogen with deuterium results in a lowering of the vibrational frequencies for modes involving the substituted positions. This phenomenon is known as an isotopic shift. mdpi.com For aromatic compounds, the C-H stretching modes are typically strong in Raman spectra. In this compound, the intensity of Raman bands associated with C-H vibrations at the 4 and 6 positions will be diminished and replaced by new bands at lower frequencies corresponding to C-D vibrations.

For example, the symmetric C-H stretching vibration (ν1) in methane (B114726) (CH4) appears at ~2919 cm⁻¹, while in its deuterated counterpart (CD4), it shifts significantly. A similar, predictable shift occurs for the aromatic C-D bonds in this compound. Analyzing these isotopic shifts allows for precise assignment of vibrational modes and confirms the location of isotopic labeling within the molecule. mdpi.com

Table 3: Expected Raman Shifts for Key Vibrational Modes Illustrative frequencies based on typical values for aromatic amines.

| Vibrational Mode | o-Toluidine (cm⁻¹) | This compound (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 | ~3060 (Reduced Intensity) | N/A |

| Aromatic C-D Stretch | N/A | ~2280 | New Peak |

| Ring Breathing Mode | ~1000 | ~985 | ~ -15 |

| C-CH3 Stretch | ~1210 | ~1210 | Negligible |

| C-N Stretch | ~1275 | ~1275 | Negligible |

Mechanistic Studies and Reaction Pathway Elucidation Using O Toluidine 4,6 D2

Application of Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. The magnitude of this effect can provide valuable information about the bonding changes occurring in the rate-determining step of a reaction.

Probing Rate-Determining Steps in Aromatic Amine Reactions

The presence or absence of a significant deuterium KIE upon substitution at the 4 and 6 positions of o-toluidine (B26562) can indicate whether the C-H bonds at these positions are broken or significantly altered in the slowest step of a reaction. For instance, in electrophilic aromatic substitution reactions, if the cleavage of the C-H bond at the position of substitution is part of the rate-determining step, a primary KIE (typically kH/kD > 1) would be expected. Conversely, the absence of a significant KIE would suggest that the C-H bond cleavage occurs in a fast step after the rate-determining formation of an intermediate.

Hypothetical Kinetic Isotope Effect Data for the Bromination of o-Toluidine

| Reactant | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | kH/kD | Implication for Rate-Determining Step |

| o-Toluidine | kH | \multirow{2}{*}{1.1} | C-H bond cleavage is not the rate-determining step. |

| O-Toluidine-4,6-D2 | kD |

In this hypothetical scenario, the small KIE value suggests that the formation of the sigma complex (an intermediate) is the rate-determining step, rather than the subsequent deprotonation to restore aromaticity.

Identifying Transition States and Intermediates through Isotopic Labeling

Isotopic labeling with this compound can also help in characterizing the structure and bonding of transition states and intermediates. The vibrational frequencies of C-D bonds are lower than those of C-H bonds. Changes in the hybridization of the carbon atom to which the deuterium is attached from the reactant to the transition state can lead to either a normal (kH/kD > 1) or an inverse (kH/kD < 1) secondary KIE.

For example, if a reaction proceeds through a transition state where the sp²-hybridized aromatic carbon atoms at positions 4 and 6 become more sp³-like, an inverse secondary KIE might be observed. This information is crucial for computational chemists to model the transition state structure accurately.

Tracing Molecular Rearrangements and Transformation Pathways

In reactions where molecular rearrangements are possible, this compound can act as a tracer to follow the fate of the deuterium atoms. This is particularly useful in distinguishing between different possible mechanistic pathways. For example, in a hypothetical acid-catalyzed rearrangement, the position of the deuterium atoms in the final product can confirm or rule out proposed intermediates and transition states. If a mechanism involves a 1,2-hydride shift, the location of the deuterium label in the product would be different from a mechanism that proceeds through a different rearrangement pathway.

Isotopic Labeling in Studies of Polymerization Mechanisms and Reaction Pathways

The polymerization of aromatic amines like o-toluidine can proceed through various mechanisms, including oxidative coupling. The use of this compound can provide insights into the regioselectivity and the nature of the bond-forming steps in the polymerization process.

For instance, by analyzing the resulting polymer for the retention or loss of deuterium, researchers can determine the preferred sites of coupling. If the polymerization proceeds via coupling at the 4- or 6-positions, a significant loss of deuterium from the polymer backbone would be observed. Conversely, if coupling occurs primarily at other positions (e.g., N-H or C-C coupling at other ring positions), the deuterium labels would be retained.

Hypothetical Deuterium Content in Poly(o-toluidine) Samples

| Monomer | Polymerization Method | % Deuterium Retention in Polymer | Mechanistic Implication |

| This compound | Oxidative Polymerization | 15% | Significant C-H bond cleavage at the 4 and 6 positions, indicating their involvement in the polymerization linkage. |

| This compound | Electrochemical Polymerization | 85% | Polymerization primarily occurs through pathways that do not involve C-H bond cleavage at the 4 and 6 positions (e.g., head-to-tail coupling involving the amino group and the methyl group). |

These hypothetical data illustrate how isotopic labeling can be a critical tool in differentiating between competing polymerization pathways and in understanding the fundamental steps that govern the formation of polymeric materials.

Research Applications of O Toluidine 4,6 D2 As a Stable Isotope Tracer

Investigating Biochemical Pathways and Metabolic Fluxes in Model Systems

Deuterium (B1214612) Labeling for Pathway Discovery and Flux Analysis

Deuterium-labeled compounds are instrumental in understanding complex biological processes by enabling the quantification of metabolic fluxes and the elucidation of biochemical pathways. When O-Toluidine-4,6-D2 is introduced into a biological system, its metabolic fate can be tracked by monitoring the mass shifts associated with the deuterium atoms. This allows researchers to follow the compound through various enzymatic transformations and identify the specific routes it takes within a cell or organism mdpi.comnih.govresearchgate.net. By analyzing the incorporation of deuterium into downstream metabolites, scientists can determine the relative rates of different metabolic pathways, providing quantitative insights into cellular metabolism and enzyme activity. This technique is particularly useful for studying the biosynthesis of natural products and the metabolism of xenobiotics.

Structural Identification of Metabolites in Research Models

In research models, this compound can serve as an internal standard or tracer for the structural identification of metabolites. When a compound is labeled with deuterium, its mass spectrometry signature is shifted by the mass of the deuterium atoms, making it distinguishable from unlabeled compounds or endogenous substances resolvemass.caresearchgate.net. This mass shift is critical for identifying metabolites that may be structurally similar to the parent compound or other molecules present in the sample. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with predictive modeling, utilize these isotopic signatures to confirm the presence and structure of metabolites derived from this compound or to identify new metabolic products mdpi.commdpi.com.

Advanced Materials Science Research on Deuterated Poly(o-toluidine)

The deuteration of monomers used in polymer synthesis can significantly alter the physical and chemical properties of the resulting polymers. Poly(o-toluidine) (POT), a conducting polymer, is one such material where deuteration has been explored to tune its characteristics for advanced applications.

Structure-Property Relationships in Isotopic Variants of Conducting Polymers

The substitution of hydrogen with deuterium in polymers, including conducting polymers like poly(o-toluidine), can influence inter-chain interactions, crystallinity, and ultimately, optoelectronic and thermal properties researchgate.netanl.govresearchgate.netnih.govresearchgate.net. Deuteration can affect the zero-point vibrational energy and dipole-dipole interactions between polymer chains, leading to changes in film morphology and crystallinity researchgate.netnih.gov. For instance, main-chain deuteration in poly(3-hexylthiophene) has been shown to reduce crystallinity, which in turn can affect charge transport and device performance researchgate.netnih.gov. While specific data for this compound derived polymers are not extensively detailed in the provided search results, general principles suggest that deuteration at the 4 and 6 positions of the o-toluidine (B26562) monomer could influence the packing and electronic coupling within poly(o-toluidine) chains, potentially altering its conductivity, optical band gap, and thermal stability compared to its protonated counterpart.

Spectroscopic and Morphological Characterization of Deuterated Poly(o-toluidine)

The characterization of deuterated polymers relies on various spectroscopic and morphological techniques to confirm the deuterium incorporation and to understand its impact on the material's structure. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy can reveal shifts in vibrational frequencies (e.g., C-D stretching modes compared to C-H modes) due to deuteration dtic.milresearchgate.nettandfonline.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium NMR (²H NMR), is a direct method for confirming the presence and location of deuterium atoms within the polymer structure researchgate.netnist.govacs.org.

Computational Chemistry and Theoretical Studies of Deuterated O Toluidine

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate isotopic effects. These calculations provide insights into how the change in mass affects molecular vibrations, bond strengths, and energy landscapes.

Deuteration at specific positions within a molecule leads to predictable shifts in its spectroscopic signatures, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Quantum chemical calculations can accurately predict these changes.

Vibrational Spectroscopy (IR/Raman): The substitution of hydrogen with deuterium (B1214612) significantly alters vibrational frequencies due to the difference in reduced mass. C-D stretching and bending modes typically appear at lower frequencies than their C-H counterparts. For O-Toluidine-4,6-D2, calculations can predict the specific shifts in vibrational modes associated with the deuterated positions, aiding in experimental spectral assignment faccts.descispace.com. For instance, studies on other aromatic amines have shown that deuterium substitution leads to characteristic shifts in C-D stretching frequencies compared to C-H stretching frequencies scispace.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium substitution can influence NMR chemical shifts, particularly for nearby nuclei, through secondary kinetic isotope effects and changes in electron distribution mdpi.com. While direct NMR data for this compound is limited in the search results, computational studies on other deuterated aromatic amines demonstrate the ability to predict these shifts. For example, studies on rifampicin (B610482) using DFT have shown that deuterium isotope effects on 13C chemical shifts can be calculated and used to analyze hydrogen bonding patterns mdpi.com. Similarly, research on deuterated anilines has explored the impact of isotopic substitution on spectral properties acs.orgacs.org.

The introduction of deuterium atoms can subtly alter the molecule's energy landscape. Quantum chemical calculations can quantify these changes, providing insights into zero-point energy differences, bond strengths, and thermodynamic properties.

Zero-Point Energy (ZPE) Effects: Deuterium has a lower zero-point energy than hydrogen due to its greater mass. This difference can influence reaction rates (kinetic isotope effects) and the stability of different conformers or transition states acs.orgnih.gov. Studies on other deuterated molecules indicate that these ZPE differences are calculable and contribute to observed phenomena acs.org.

Bond Strength and Vibrational Frequencies: Deuteration can lead to slight changes in bond lengths and force constants. For example, C-D bonds are generally stronger and have lower vibrational frequencies than C-H bonds. DFT calculations can quantify these effects, providing a detailed energetic profile of the deuterated molecule faccts.descispace.com. Research on isotopic effects in other systems has shown that these subtle energetic changes are accurately captured by computational methods nih.gov.

Molecular Modeling of Interactions Involving Deuterated Analogues

Molecular modeling techniques, such as molecular dynamics and docking, can explore how deuteration affects the non-covalent interactions of this compound with other molecules or biological targets.

Non-Covalent Interactions: Deuteration can influence hydrogen bonding and π-π stacking interactions due to subtle changes in zero-point energies and polarizability acs.orgnih.gov. Studies on other deuterated molecules suggest that these effects can lead to altered binding affinities or conformational preferences nih.govmdpi.com. For instance, research on histamine (B1213489) binding to its H2 receptor showed that deuteration led to increased affinity, interpreted through altered hydrogen bonding interactions mdpi.com. Similarly, studies on aromatic molecules highlight the importance of π-π interactions, which could be modulated by isotopic substitution researchgate.net.

Solvation Effects: The interaction of this compound with solvent molecules can also be influenced by deuteration, affecting its solubility and behavior in solution. Computational studies on other systems have shown that deuteration can alter hydration energies and hydrogen bonding with water molecules nih.govnih.gov.

Simulation of Reaction Dynamics with Deuterated Species

Simulating reaction dynamics involving deuterated species is critical for understanding how isotopic substitution affects reaction mechanisms and kinetics, particularly through kinetic isotope effects (KIEs).

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool to probe reaction mechanisms. The substitution of hydrogen with deuterium can significantly alter reaction rates if the C-H or N-H bond is involved in the rate-determining step stfc.ac.ukwikipedia.org. For this compound, computational simulations can predict primary or secondary KIEs for reactions involving the deuterated ring positions. Studies on aniline (B41778) derivatives have explored KIEs in various reactions, providing a basis for such investigations researchgate.netdiva-portal.org. For example, research on N-demethylation of anilines using DFT calculations has successfully reproduced experimental KIE trends researchgate.net.

Reaction Pathway Analysis: Quantum chemical calculations can map out reaction pathways and identify transition states. By comparing the dynamics of the protonated and deuterated species, researchers can elucidate the role of deuterium in influencing reaction rates, mechanisms, and stereochemistry wikipedia.orgwashington.eduresearchgate.net. Studies on other aromatic amines have utilized computational methods to understand reaction dynamics, including proton transfer and H/D exchange mechanisms washington.eduresearchgate.netrsc.orgnih.govkoreascience.kr.

Future Directions and Emerging Research Avenues

Innovations in Regioselective Deuteration and Scalable Synthesis Technologies

The precise placement of deuterium (B1214612) atoms, as seen in O-Toluidine-4,6-D2, is crucial for many applications, particularly in mechanistic studies and as internal standards in quantitative analysis. Current research is moving towards more efficient and regioselective deuteration methods for aromatic compounds. Innovations in this area could involve:

Catalytic Deuteration: Development of highly selective transition metal catalysts or organocatalysts capable of directing deuterium incorporation to specific positions on the aromatic ring of o-toluidine (B26562). This could build upon existing methods for aromatic C-H activation and deuteration, potentially employing directing groups or specific ligand designs to achieve the desired 4,6-D2 substitution pattern.

Flow Chemistry for Scalability: Adapting existing or novel deuteration reactions into continuous flow systems. Flow chemistry offers advantages in terms of safety, reproducibility, and scalability, which are essential for producing isotopically labeled compounds like this compound in larger quantities for broader research and potential industrial use.

Biocatalysis: Exploring enzymatic approaches for regioselective deuteration. While less common for simple aromatic deuteration, engineered enzymes could potentially offer highly specific deuterium incorporation under mild conditions, representing a greener synthesis route.

Integration of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity in Isotopic Analysis

Accurate and sensitive detection of deuterium incorporation is paramount for validating synthesis and for its use in various analytical applications. Future advancements will focus on integrating and refining analytical techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS or Time-of-Flight (ToF) MS, often coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), offer high mass accuracy and resolution, enabling precise identification and quantification of deuterated species and their metabolic products. The ability to distinguish isotopologues with high fidelity is key geoscienceworld.orgtandfonline.comacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (e.g., HMQC, HSQC) and solid-state NMR, will continue to be vital for confirming the precise location and extent of deuterium incorporation. Deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing unambiguous structural information niscpr.res.instudymind.co.uknih.gov. The use of deuterated solvents (e.g., CDCl₃, D₂O) is standard practice to avoid proton signal overlap and to serve as a field lock in ¹H NMR msu.edu.

Exploration of Novel Applications in Chemical Synthesis and Catalysis Utilizing Deuterated O-Toluidine

Deuterated compounds, including this compound, serve as invaluable tools in various chemical disciplines:

Mechanistic Studies: The substitution of hydrogen with deuterium can lead to significant kinetic isotope effects (KIEs), which are powerful indicators of rate-determining steps in chemical reactions. This compound can be used to probe reaction mechanisms involving C-H bond activation or proton transfer where the aromatic ring's specific positions are involved. Analyzing KIEs can distinguish between different reaction pathways, such as hydrogen atom transfer (HAT), proton transfer (PT), or electron transfer (ET) researchgate.netwikipedia.orgnih.govresearchgate.net.

Internal Standards for Quantitative Analysis: Deuterated analogues are widely used as internal standards in quantitative mass spectrometry (e.g., LC-MS, GC-MS) for the precise determination of analyte concentrations in complex matrices. The similar chemical properties but distinct mass of the deuterated standard allow for accurate calibration and correction for sample preparation losses or ionization variations acs.orggoogle.comnih.gov.

Catalysis Research: Deuterated substrates can reveal the role of specific C-H bonds in catalytic cycles. For instance, this compound could be employed in studies of transition metal catalysis where the aromatic ring undergoes functionalization or activation, helping to elucidate catalytic mechanisms and optimize catalyst performance dntb.gov.uaresearchgate.net.

Development of Predictive Models for Deuterated Compound Behavior in Complex Systems

The integration of computational methods and machine learning is opening new avenues for predicting the behavior of deuterated compounds:

Predictive Modeling of Isotopic Effects: Developing quantitative structure-property relationship (QSPR) models or machine learning algorithms to predict kinetic isotope effects (KIEs) for specific reactions involving deuterated substrates like this compound. These models can accelerate the design of experiments and the interpretation of results researchgate.netnih.govresearchgate.net.

Computational Chemistry for Reaction Design: Employing density functional theory (DFT) and other quantum mechanical methods to simulate reaction pathways and transition states involving deuterated species. This can provide insights into the energetic barriers and vibrational frequencies affected by isotopic substitution, aiding in the rational design of regioselective deuteration strategies and understanding reaction mechanisms wikipedia.orgresearchgate.net.

Metabolic Fate Prediction: For applications in pharmaceutical or biological research, predictive models could be developed to forecast how deuterated compounds like this compound might be metabolized or interact within biological systems, leveraging the subtle changes in bond strengths and vibrational frequencies introduced by deuterium acs.orgpharmtech.com.

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the isotopic purity of O-Toluidine-4,6-D2 in synthesis workflows?

- Isotopic purity (e.g., deuterium incorporation at positions 4 and 6) can be validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and mass spectrometry (MS) . For quantitative analysis, compare peak integrations in -NMR to assess residual protiated species, ensuring <2% non-deuterated impurities. MS fragmentation patterns should align with theoretical isotopic distributions .

- Example workflow: After synthesis, dissolve 5 mg in deuterated solvent, acquire -NMR, and calculate residual proton signals at positions 4/5. Confirm via high-resolution MS (HRMS) with isotopic resolution.

Q. How can researchers optimize reaction conditions to minimize deuterium loss during this compound synthesis?

- Use deuterated solvents (e.g., DO, CDOD) and inert atmospheres (N/Ar) to prevent proton exchange. Monitor pH in aqueous reactions, as acidic/basic conditions may accelerate H/D exchange. Kinetic studies under varying temperatures (e.g., 25–60°C) can identify stability thresholds .

- Data-driven approach: Perform time-course NMR analysis to track deuterium retention at critical steps, adjusting reaction duration or catalyst loading accordingly.

Advanced Research Questions

Q. How should researchers address contradictions in observed kinetic isotope effects (KIEs) for this compound in catalytic systems?

- Contradictions may arise from competing reaction pathways or solvent isotope effects. Design control experiments with protiated O-Toluidine and isolated intermediates to decouple primary/secondary KIEs. Use computational tools (DFT calculations) to model transition states and validate experimental KIE trends .

- Case study: If KIE values deviate from theoretical predictions (e.g., inverse vs. normal KIEs), analyze solvent deuterium incorporation or catalyst deuteration effects using isotopic labeling studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.